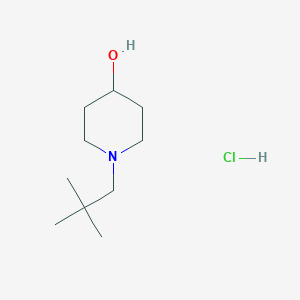

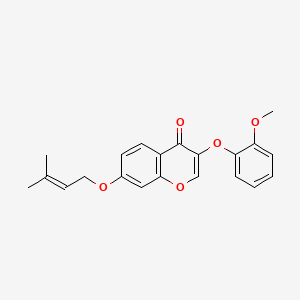

![molecular formula C23H16N2O2S B2441037 2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione CAS No. 681479-89-0](/img/structure/B2441037.png)

2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a pyrimidine ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyrimidine rings. One common method for synthesizing thiazoles involves the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone, an amine, and a thiol . The synthesis of the pyrimidine ring could potentially be achieved through a similar method .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring contains sulfur and nitrogen atoms, which can have significant effects on the compound’s reactivity and biological activity . The pyrimidine ring also contains nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the thiazole and pyrimidine rings could potentially make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and pyrimidine rings could potentially affect properties such as solubility, boiling point, and stability .Scientific Research Applications

Tyrosinase Inhibition

Thiazolopyrimidine derivatives, including the compound , have been developed and synthesized as tyrosinase inhibitors . Tyrosinase is the rate-limiting enzyme of melanogenesis and plays a crucial role in hyperpigmentation . The inhibitory activities of these derivatives were examined against tyrosinase, and they exhibited significant inhibitory effects .

Antibacterial Activity

Thiazolopyrimidines, including the compound , have demonstrated high antibacterial activity . This makes them promising candidates for the development of new antibacterial drugs .

Anti-inflammatory Activity

Thiazolopyrimidines, including the compound you mentioned, have shown high anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases .

Antiviral Activity

Indole derivatives, which include the compound , have shown various biological activities, including antiviral activity . This suggests their potential use in the development of new antiviral drugs .

Anti-HIV Activity

Indole derivatives, including the compound you mentioned, have been reported as having anti-HIV activity . This suggests their potential use in the development of new anti-HIV drugs .

Mechanism of Action

Mode of Action

The compound interacts with TopI by stabilizing the TopI/DNA complex, causing DNA damage during cell replication . This effectively inhibits the proliferation of cancer cells . The compound’s binding modes with the TopI/DNA complex have been proposed based on molecular docking results .

Biochemical Pathways

The compound affects the biochemical pathway involving TopI and DNA replication . By inhibiting TopI, the compound disrupts the normal process of DNA replication, leading to DNA damage and cell death .

Result of Action

The result of the compound’s action is potent cytotoxicity . It has demonstrated significant anticancer activity, making it a promising candidate for the development of new anticancer drugs .

Future Directions

properties

IUPAC Name |

2-(2,4-dimethyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2S/c1-13-12-14(2)25-22(24-13)21(15-8-4-3-5-9-15)28-23(25)18-19(26)16-10-6-7-11-17(16)20(18)27/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRVWVCGWXKIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(SC(=C3C(=O)C4=CC=CC=C4C3=O)N12)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

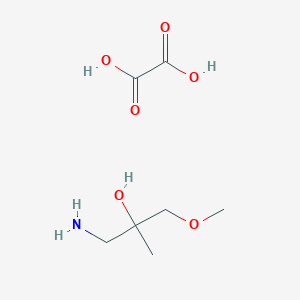

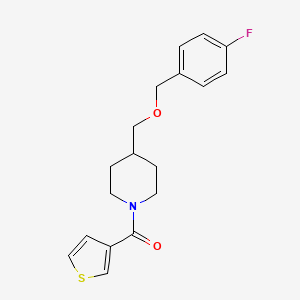

![(E)-N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2440955.png)

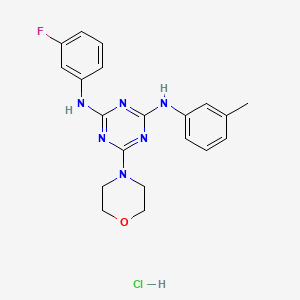

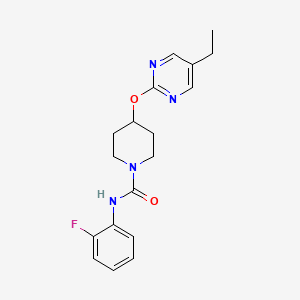

![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)

![2-chloro-6-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2440960.png)

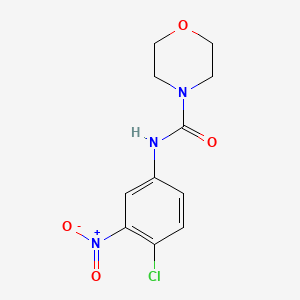

![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride](/img/structure/B2440962.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)